

# Application Notes and Protocols for Radioactive Labeling of RNA in CLIP

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## Compound of Interest

Compound Name: *Clilp*

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## Introduction

Crosslinking and Immunoprecipitation (CLIP) methodologies are powerful techniques used to identify the in vivo binding sites of RNA-binding proteins (RBPs) on a transcriptome-wide scale. A critical step in many CLIP protocols (including iCLIP, PAR-CLIP, and others) is the radioactive labeling of the RNA fragments that are covalently bound to the target RBP. This labeling, typically performed using Phosphorus-32 ( $^{32}\text{P}$ ), allows for the visualization and purification of the protein-RNA complexes, ensuring the specificity and success of the experiment. These application notes provide a detailed protocol for the 5' end-labeling of RNA in the context of a CLIP experiment using T4 Polynucleotide Kinase (PNK) and  $[\gamma\text{-}^{32}\text{P}]\text{ATP}$ .

The core principle of this labeling technique involves the enzymatic transfer of the gamma-phosphate from  $[\gamma\text{-}^{32}\text{P}]\text{ATP}$  to the 5' hydroxyl terminus of the RNA fragments crosslinked to the RBP of interest.[1][2][3] This process is highly efficient and allows for sensitive detection of the RNA-protein complexes during subsequent purification steps, such as SDS-PAGE and membrane transfer.[4][5] The radioactive signal serves as a guide for excising the correct complexes for downstream library preparation and sequencing.

## Data Presentation: Quantitative Parameters for 5' End-Labeling of RNA

The following table summarizes the key quantitative data for the radioactive labeling of RNA in a typical CLIP protocol. These values are recommendations and may require optimization depending on the specific RBP, cell type, and experimental conditions.

Parameter	Value/Range	Notes
Starting Material	Immunoprecipitated RBP-RNA complexes on beads	The amount will vary based on the expression level of the RBP.
Dephosphorylation (Optional)	0.5 U/μl Calf Intestinal Phosphatase (CIP) or Antarctic Phosphatase	To remove existing 5' phosphates from RNA fragments, ensuring efficient labeling. <a href="#">[2]</a>
Labeling Enzyme	1 U/μl T4 Polynucleotide Kinase (PNK)	A robust enzyme for transferring the radiolabeled phosphate. <a href="#">[1]</a> <a href="#">[6]</a>
Radioactive Substrate	0.5 μCi/μl [ $\gamma$ - <sup>32</sup> P]ATP	High-specific-activity ATP is recommended for sensitive detection. <a href="#">[7]</a> <a href="#">[8]</a>
Reaction Volume	20 - 50 μl	The final volume can be adjusted based on the amount of starting material. <a href="#">[6]</a> <a href="#">[9]</a>
Incubation Temperature	37°C	Optimal temperature for T4 PNK activity. <a href="#">[6]</a> <a href="#">[9]</a> <a href="#">[10]</a>
Incubation Time	20 - 30 minutes	Sufficient time for efficient labeling. <a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[9]</a>
Cold ATP Chase (Optional)	1 mM final concentration	Can be added after the initial labeling to ensure all 5' ends are phosphorylated. <a href="#">[10]</a>

## Experimental Protocol: Radioactive 5' End-Labeling of RNA in CLIP

This protocol outlines the steps for radiolabeling RNA fragments that have been co-immunoprecipitated with a target RBP. It is assumed that the RBP-RNA complexes have been crosslinked, the cells lysed, the RNA partially digested, and the RBP of interest immunoprecipitated on magnetic beads.

#### Materials:

- Immunoprecipitated RBP-RNA complexes on magnetic beads
- Dephosphorylation Buffer (e.g., 0.5 M Tris pH 8.5, 1 mM EDTA)[2]
- Calf Intestinal Phosphatase (CIP) or Antarctic Phosphatase
- T4 Polynucleotide Kinase (PNK) Reaction Buffer (10X)
- T4 Polynucleynucleotide Kinase (T4 PNK)
- [ $\gamma$ - $^{32}\text{P}$ ]ATP ( $\geq 3000$  Ci/mmol)
- Nuclease-free water
- PNK wash buffer (without DTT)
- SDS-PAGE loading buffer
- Appropriate radiation shielding and safety equipment

#### Procedure:

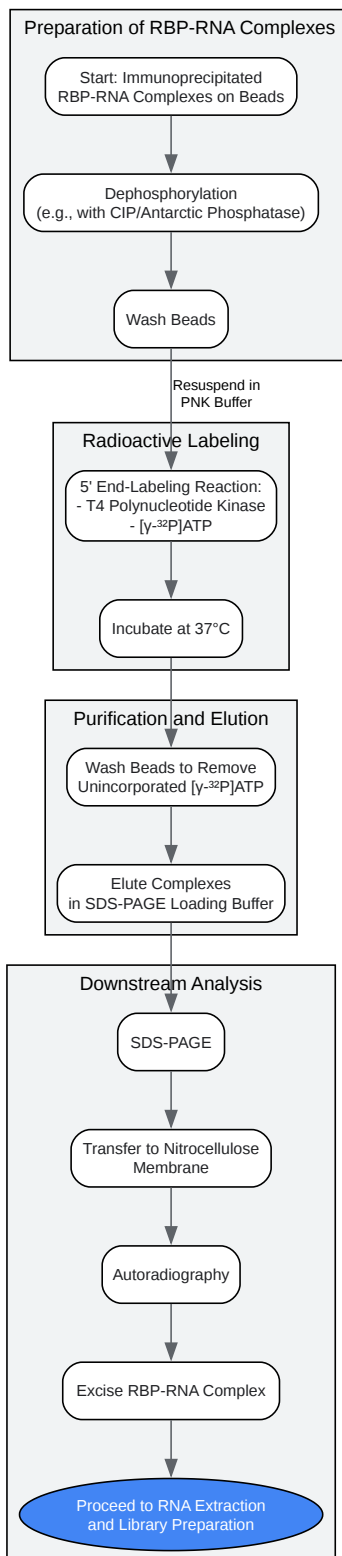
- Dephosphorylation of RNA 5' Ends (Optional but Recommended):
  - Wash the beads containing the RBP-RNA complexes twice with a suitable wash buffer.
  - Resuspend the beads in 1X Dephosphorylation Buffer.
  - Add Calf Intestinal Phosphatase (or Antarctic Phosphatase) to a final concentration of 0.5 U/ $\mu\text{l}$ . [8]
  - Incubate at 37°C for 20-30 minutes with gentle agitation. [7]

- Wash the beads three times with a phosphatase wash buffer to remove the enzyme.
- 5' End-Labeling Reaction Setup:
  - After the final wash from the dephosphorylation step, resuspend the beads in a volume of 1X T4 PNK Reaction Buffer.
  - In a shielded container, prepare the labeling master mix. For a 20 µl reaction, combine:
    - 2 µl of 10X T4 PNK Reaction Buffer
    - 1-2 µl of T4 Polynucleotide Kinase (10-20 units)[6]
    - 1-2 µl of [ $\gamma$ - $^{32}$ P]ATP (0.5-1.0 µCi/µl final concentration)[7][8]
    - Nuclease-free water to a final volume that, when added to the beads, will result in a total reaction volume of 20-50 µl.
  - Carefully add the labeling master mix to the resuspended beads.
- Incubation:
  - Incubate the reaction at 37°C for 30 minutes with intermittent vortexing to keep the beads in suspension.[6][9][10]
- Washing to Remove Unincorporated [ $\gamma$ - $^{32}$ P]ATP:
  - Following incubation, place the tube on a magnetic stand to pellet the beads.
  - Carefully remove and discard the radioactive supernatant into an appropriate radioactive waste container.
  - Wash the beads five times with 800 µl of PNK buffer (without DTT).[10] Use a Geiger counter to monitor the reduction in unincorporated radioactivity in the wash supernatant. The beads should remain highly radioactive.
- Elution and Preparation for SDS-PAGE:
  - After the final wash, remove all supernatant.

- Resuspend the beads in 1X SDS-PAGE loading buffer (e.g., NuPAGE LDS Sample Buffer).
- Heat the sample at 70-95°C for 5-10 minutes to elute the protein-RNA complexes from the beads.[\[7\]](#)[\[10\]](#)
- Place the tube on a magnetic stand and transfer the supernatant containing the radiolabeled RBP-RNA complexes to a new tube.
- Downstream Processing:
  - The radiolabeled sample is now ready for separation by SDS-PAGE, transfer to a nitrocellulose membrane, and autoradiography to visualize the RBP-RNA complexes.[\[4\]](#) The radioactive signal will guide the excision of the appropriate band for RNA extraction and subsequent library preparation.

## Mandatory Visualization

## Workflow for Radioactive Labeling of RNA in CLIP

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Caption: Workflow for Radioactive Labeling of RNA in CLIP Experiments.

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